

The Elusive Crystal Structure of Methyl 4-methoxysalicylate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-methoxysalicylate**

Cat. No.: **B046940**

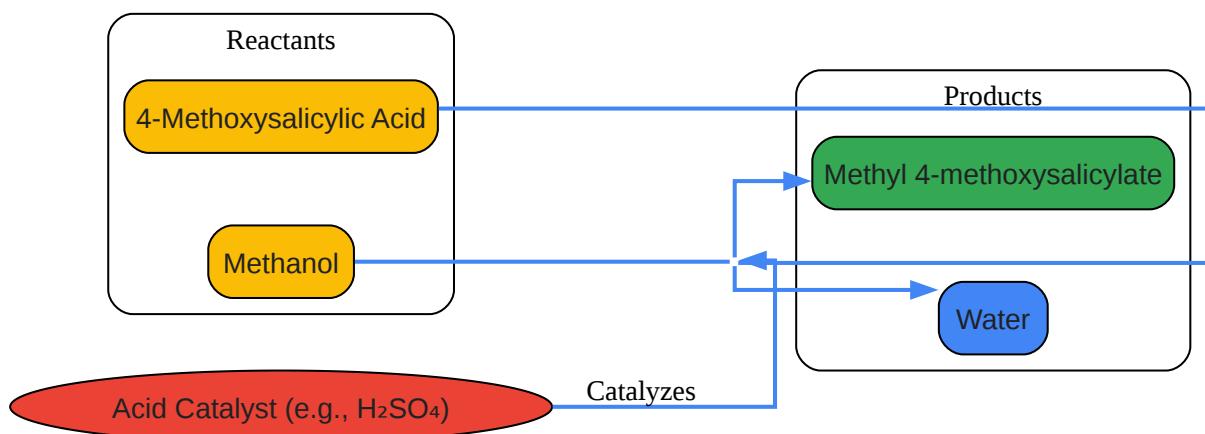
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methoxysalicylate, a key intermediate in the synthesis of various bioactive compounds, presents a case of scientific curiosity where its detailed solid-state architecture remains uncharacterized in the public domain. Despite its relevance, a definitive single-crystal X-ray diffraction study for this compound is not currently available in prominent crystallographic databases such as the Cambridge Structural Database (CSD). This guide, therefore, aims to provide a comprehensive overview of the available chemical and physical data for **Methyl 4-methoxysalicylate**, while highlighting the absence of its crystal structure and the implications for researchers.

Physicochemical and Spectroscopic Data

While crystallographic data is unavailable, a significant amount of other experimental and computational data has been compiled for **Methyl 4-methoxysalicylate**. This information is crucial for its identification, characterization, and application in further research.


Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₄	PubChem[1]
Molecular Weight	182.17 g/mol	PubChem[1]
CAS Number	5446-02-6	NIST WebBook[2][3][4]
IUPAC Name	methyl 2-hydroxy-4-methoxybenzoate	PubChem[1]
Melting Point	49-53 °C	ECHEMI[5], Sigma-Aldrich[6]
Boiling Point	134 °C at 7 mmHg	ECHEMI[5]
Appearance	White to light yellow crystalline powder or crystals	ECHEMI[5]
Solubility	Soluble in acetone, insoluble in water	ECHEMI[5]

Spectroscopic data provides valuable insights into the molecular structure and connectivity of **Methyl 4-methoxysalicylate**.

Spectrum Type	Key Features	Database
¹ H NMR	Data available	PubChem[1]
¹³ C NMR	Data available	PubChem[1]
Mass Spectrometry (GC-MS)	Data available	PubChem[1], NIST WebBook[2]
Infrared (IR) Spectrum	Gas-phase spectrum available	NIST WebBook[3]

Synthesis of Methyl 4-methoxysalicylate

A common synthetic route to **Methyl 4-methoxysalicylate** involves the esterification of 4-methoxysalicylic acid.

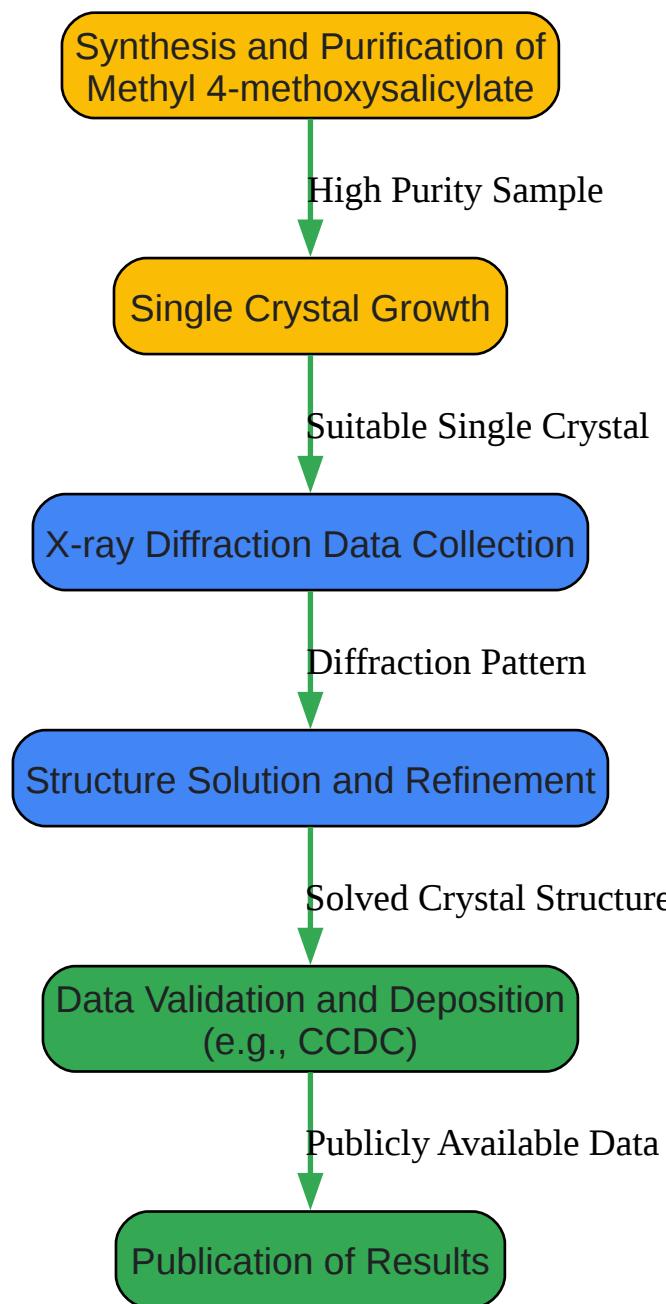
[Click to download full resolution via product page](#)

Caption: Fischer-Speier esterification of 4-methoxysalicylic acid.

Experimental Protocol: Esterification of 4-methoxysalicylic acid (General Procedure)

- Dissolution: Dissolve 4-methoxysalicylic acid in an excess of methanol.
- Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.
- Reflux: Heat the reaction mixture to reflux for a period sufficient to drive the reaction to completion, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After cooling, neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.
- Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
- Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure **Methyl 4-methoxysalicylate**.

The Quest for the Crystal Structure: A Call to Researchers


The absence of a published crystal structure for **Methyl 4-methoxysalicylate** represents a gap in the comprehensive understanding of this compound. A crystal structure would provide invaluable information on:

- Molecular Conformation: The precise three-dimensional arrangement of the atoms, including the orientation of the methoxy and ester groups relative to the benzene ring.
- Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the solid state.
- Polymorphism: The potential for the compound to exist in different crystalline forms, which can have significant implications for its physical properties and bioavailability in pharmaceutical applications.

The determination and reporting of the crystal structure of **Methyl 4-methoxysalicylate** would be a valuable contribution to the chemical and pharmaceutical sciences. Researchers in the fields of crystallography, medicinal chemistry, and materials science are encouraged to pursue this characterization.

Logical Workflow for Crystal Structure Determination

For researchers interested in determining the crystal structure of **Methyl 4-methoxysalicylate**, the following workflow is recommended:

[Click to download full resolution via product page](#)

Caption: Standard workflow for determining a novel crystal structure.

In conclusion, while a definitive guide to the crystal structure of **Methyl 4-methoxysalicylate** cannot be provided at this time due to the lack of publicly available data, this document summarizes the current state of knowledge. The available physicochemical and spectroscopic data serve as a valuable resource for researchers, and the outlined synthetic and

crystallographic workflows provide a roadmap for the future characterization of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-methoxysalicylate [webbook.nist.gov]
- 3. Methyl 4-methoxysalicylate [webbook.nist.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. CN104370737A - Synthesis and preparation method of 4-methoxyl potassium salicylate - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Elusive Crystal Structure of Methyl 4-methoxysalicylate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046940#crystal-structure-of-methyl-4-methoxysalicylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com